4-Ethyl-4-piperidinecarboxylic acid hydrochloride
Overview
Description
4-Ethyl-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-piperidinecarboxylic acid hydrochloride typically involves the reaction of 4-ethylpiperidine with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-Ethyl-4-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
4-Ethyl-4-piperidinecarboxylic acid hydrochloride can be compared with other similar compounds, such as:
- 4-Methyl-4-piperidinecarboxylic acid hydrochloride
- 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride
- 1-Cyclohexyl-4-piperidinecarboxylic acid hydrochloride
These compounds share a similar piperidine core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities . The unique ethyl group in this compound contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
4-ethylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h9H,2-6H2,1H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRCHLVUQTJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679003 | |
Record name | 4-Ethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269053-68-0, 1227465-48-6 | |
Record name | 4-Piperidinecarboxylic acid, 4-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269053-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylpiperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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